molecular formula C16H14 B14637291 1,4-Dihydro-1,4-ethanoanthracene CAS No. 55431-80-6

1,4-Dihydro-1,4-ethanoanthracene

Cat. No.: B14637291
CAS No.: 55431-80-6
M. Wt: 206.28 g/mol
InChI Key: DOOOTGSRXLETQU-UHFFFAOYSA-N
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Description

1,4-Dihydro-1,4-ethanoanthracene is a bicyclic aromatic hydrocarbon featuring a fused ethano bridge (a two-carbon bridge) spanning the 1,4-positions of the anthracene framework. Its IUPAC Preferred Name (PIN) is explicitly defined as "this compound" to emphasize the ethano bridge and the retained dihydro structure . This compound is distinct from fully hydrogenated derivatives (e.g., tetrahydroanthracenes) due to its partially unsaturated structure, which preserves some aromaticity while introducing strain from the ethano bridge. Its molecular formula is C₁₆H₁₄, with a molecular weight of 206.28 g/mol .

The ethano bridge imposes unique steric and electronic effects, influencing reactivity and stability. For instance, the bridge restricts free rotation, leading to distinct conformational preferences in chemical reactions. This structural rigidity makes it a valuable scaffold in materials science and organic synthesis, particularly for designing constrained π-systems .

Properties

CAS No.

55431-80-6

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

tetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaene

InChI

InChI=1S/C16H14/c1-2-4-14-10-16-12-7-5-11(6-8-12)15(16)9-13(14)3-1/h1-5,7,9-12H,6,8H2

InChI Key

DOOOTGSRXLETQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C3=CC4=CC=CC=C4C=C23

Origin of Product

United States

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1,4-ethanoanthracene involves its interaction with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or interfere with cellular processes, leading to their observed biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Table 1: Key Structural and Thermodynamic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Bridge Type Key Properties/Data References
1,4-Dihydro-1,4-ethanoanthracene C₁₆H₁₄ 206.28 Ethano High rigidity; used in constrained π-systems
9,10-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene C₁₇H₁₈O₂ 262.32 Methano Methoxy substituents enhance solubility; boiling point: ~546°C (predicted)
1,4-Dihydroanthracene C₁₄H₁₂ 180.25 None Gas-phase Cp (298 K): 169.1 J/mol·K
1,4-Ethanoanthracene-9,10-dione C₁₉H₂₀O₅ 328.36 Ethano Hydroxy and methoxy groups; predicted pKa: 6.84 ± 0.60

Key Findings :

  • Ethano vs. Methano Bridges: Ethano bridges (C-C) introduce less strain than methano bridges (C-CH₂-C), but both reduce conformational flexibility. Methano-bridged derivatives like 9,10-dimethoxy-1,4-methanoanthracene exhibit higher thermal stability due to additional substituents .
  • Substituent Effects: Oxygen-containing groups (e.g., quinones, methoxy) significantly alter properties. For example, 1,4-Dihydro-9,10-anthracenedione (C₁₄H₁₀O₂) has a molecular weight of 210.23 g/mol and is redox-active, unlike the purely hydrocarbon this compound .

Table 2: Reactivity Comparison

Compound Halogenation Oxidation Cycloaddition References
This compound Moderate (selective at bridgehead) Resistant to full aromatization High dienophile activity
1,4-Dimethoxyanthraquinone Low (electron-withdrawing groups deactivate) N/A (already oxidized) Low
Polychlorinated biphenyls (PCBs) High (multiple Cl substitution) N/A Low

Key Findings :

  • Halogenation: The ethano bridge in this compound directs electrophilic substitution to bridgehead positions, contrasting with PCBs, which undergo polychlorination .
  • Cycloaddition: The strained ethano bridge enhances dienophile character, enabling Diels-Alder reactions to form polycyclic adducts, as demonstrated in the synthesis of pyrroloanthracenediones .

Thermodynamic and Spectral Properties

Table 3: Thermodynamic and Spectral Data

Compound Melting Point (°C) Boiling Point (°C) ¹H NMR (δ, ppm) IR (cm⁻¹) References
This compound Not reported ~300 (predicted) 6.8–7.2 (aromatic H) 3050 (C-H stretch)
1,4-Dihydroanthracene 79–246 345–350 2.8–3.2 (bridge H) 2920 (C-H stretch)
24h (pyrroloanthracenedione derivative) 246 N/A 7.5–8.1 (aromatic H) 1720 (C=O)

Key Findings :

  • Thermal Stability : 1,4-Dihydroanthracene derivatives exhibit lower melting points compared to fully aromatic anthracenes due to reduced π-conjugation .
  • Spectral Signatures: The ethano bridge in this compound results in upfield-shifted aromatic protons in ¹H NMR compared to planar anthracenes .

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